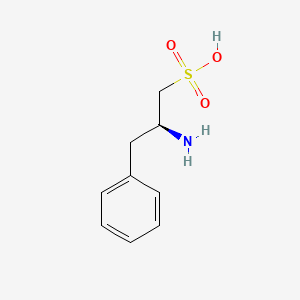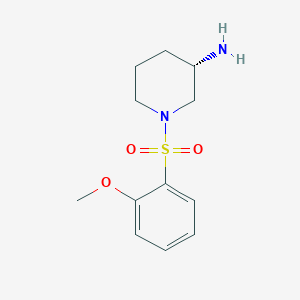
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing technologies.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
Chemistry
In chemistry, (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, derivatives of piperidine are often explored for their pharmacological properties. (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine could be investigated for its potential as a pharmaceutical agent.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The presence of the methoxybenzenesulfonyl group may influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3S)-1-(2-methoxybenzenesulfonyl)piperidine: Lacks the amine group at the 3-position.
(3S)-1-(2-methoxybenzenesulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
(3S)-1-(2-methoxybenzenesulfonyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The unique combination of the piperidine ring, methoxybenzenesulfonyl group, and amine functionality at the 3-position distinguishes (3S)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine from other similar compounds. This unique structure may confer specific chemical and biological properties that are valuable for various applications.
属性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC 名称 |
(3S)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3/t10-/m0/s1 |
InChI 键 |
CYXVGTYTZABGEX-JTQLQIEISA-N |
手性 SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC[C@@H](C2)N |
规范 SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)

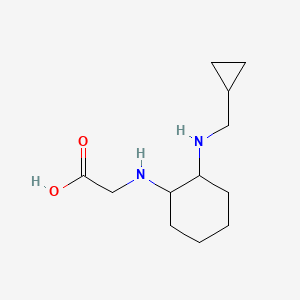

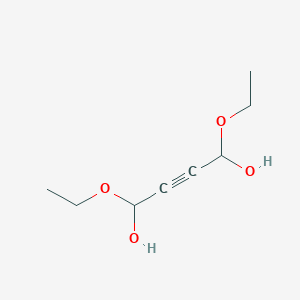
![1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051169.png)
![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
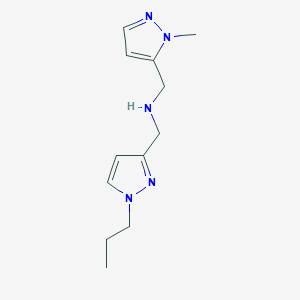
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
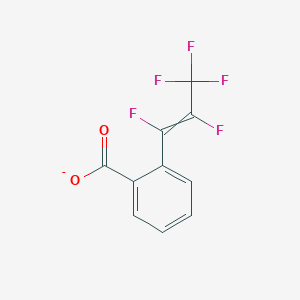
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
